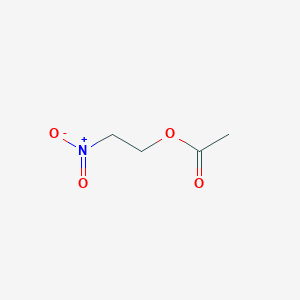
Citric acid anhydride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Citric acid anhydride is a chemical compound derived from citric acid. It is an organic compound with the formula C_12H_14O_7. This compound is a cyclic anhydride formed by the dehydration of citric acid. It is a white crystalline solid that is used in various chemical reactions and industrial applications due to its reactivity and ability to form esters and amides.
准备方法
Synthetic Routes and Reaction Conditions: Citric acid anhydride can be synthesized through the dehydration of citric acid. One common method involves heating citric acid with acetic anhydride at temperatures ranging from 40°C to 110°C for 15 to 120 minutes. The reaction mixture is then cooled, and the citric anhydride is crystallized out .
Industrial Production Methods: In industrial settings, citric anhydride is produced by reacting citric acid with acetic anhydride or other organic acid anhydrides. The reaction is typically carried out in a reactor at controlled temperatures, followed by crystallization and purification steps to obtain high-purity citric anhydride .
化学反应分析
Types of Reactions: Citric acid anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form citric acid.
Esterification: Reacts with alcohols to form esters.
Amidation: Reacts with amines to form amides.
Common Reagents and Conditions:
Hydrolysis: Water, often in the presence of a catalyst such as pyridine.
Esterification: Alcohols, typically in the presence of an acid catalyst.
Amidation: Amines, often with a base to neutralize the by-product acid.
Major Products:
Hydrolysis: Citric acid.
Esterification: Citric esters.
Amidation: Citric amides.
科学研究应用
Citric acid anhydride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form esters and amides.
Biology: Employed in the modification of biomolecules for bioconjugation and drug delivery systems.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers, resins, and as a drying agent in various formulations.
作用机制
The mechanism of action of citric anhydride involves its reactivity with nucleophiles such as water, alcohols, and amines. The compound’s anhydride group is highly reactive, allowing it to form covalent bonds with these nucleophiles, leading to the formation of citric acid, esters, or amides. This reactivity is exploited in various chemical and biological applications .
相似化合物的比较
Acetic Anhydride: Another common anhydride used in esterification and amidation reactions.
Succinic Anhydride: Used in similar applications but has different reactivity due to its structure.
Maleic Anhydride: Employed in polymer production and as a chemical intermediate.
Uniqueness of Citric Anhydride: Citric acid anhydride is unique due to its ability to form multiple functional groups (esters, amides) and its application in bioconjugation and drug delivery systems. Its reactivity and versatility make it a valuable compound in both research and industrial settings .
属性
分子式 |
C6H6O6 |
|---|---|
分子量 |
174.11 g/mol |
IUPAC 名称 |
2-(3-hydroxy-2,5-dioxooxolan-3-yl)acetic acid |
InChI |
InChI=1S/C6H6O6/c7-3(8)1-6(11)2-4(9)12-5(6)10/h11H,1-2H2,(H,7,8) |
InChI 键 |
WQNHWIYLCRZRLR-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)OC(=O)C1(CC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1S,7S,10S,13S,19S,22S,25S,28S)-22,25,28-tris[(2S)-butan-2-yl]-10-[(4-hydroxyphenyl)methyl]-13-propan-2-yl-3,9,12,15,21,24,27,30-octazatetracyclo[28.3.0.03,7.015,19]tritriacontane-2,8,11,14,20,23,26,29-octone](/img/structure/B8697982.png)


![6,7,8,9-Tetrahydro-1H-benzo[g]indole](/img/structure/B8697999.png)





![6-Methylpyrazolo[5,1-b]thiazol-7-amine](/img/structure/B8698043.png)


![2-Chloro-6-cyclopropylimidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B8698080.png)
